tert-butyl N-(2-bromo-4-tert-butylphenyl)carbamate tert-butyl N-(2-bromo-4-tert-butylphenyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13715499
InChI: InChI=1S/C15H22BrNO2/c1-14(2,3)10-7-8-12(11(16)9-10)17-13(18)19-15(4,5)6/h7-9H,1-6H3,(H,17,18)
SMILES: CC(C)(C)C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)Br
Molecular Formula: C15H22BrNO2
Molecular Weight: 328.24 g/mol

tert-butyl N-(2-bromo-4-tert-butylphenyl)carbamate

CAS No.:

Cat. No.: VC13715499

Molecular Formula: C15H22BrNO2

Molecular Weight: 328.24 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-(2-bromo-4-tert-butylphenyl)carbamate -

Specification

Molecular Formula C15H22BrNO2
Molecular Weight 328.24 g/mol
IUPAC Name tert-butyl N-(2-bromo-4-tert-butylphenyl)carbamate
Standard InChI InChI=1S/C15H22BrNO2/c1-14(2,3)10-7-8-12(11(16)9-10)17-13(18)19-15(4,5)6/h7-9H,1-6H3,(H,17,18)
Standard InChI Key VBCHFLAIVPJIOJ-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)Br
Canonical SMILES CC(C)(C)C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)Br

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

The compound has the molecular formula C₁₅H₂₂BrNO₂ and a molecular weight of 328.24 g/mol. Its IUPAC name is tert-butyl N-(2-bromo-4-tert-butylphenyl)carbamate.

Stereochemical Features

  • SMILES: CC(C)(C)C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)Br

  • InChIKey: VBCHFLAIVPJIOJ-UHFFFAOYSA-N
    The Boc group introduces steric hindrance, stabilizing the compound against nucleophilic attack while maintaining reactivity for deprotection under acidic conditions .

Synthesis and Optimization

Laboratory-Scale Synthesis

The primary route involves Boc protection of 2-bromo-4-tert-butylaniline using di-tert-butyl dicarbonate (Boc₂O) under basic conditions:

General Procedure:

  • Reagents: 2-Bromo-4-tert-butylaniline, Boc₂O, base (e.g., NaOH, DMAP), solvent (acetonitrile or THF).

  • Conditions: Stirring at 20–70°C for 1–24 hours.

  • Workup: Purification via chromatography or recrystallization yields the product in 70–85% .

Example:

  • Yield: 80%

  • Conditions: NaH in THF, reflux for 12 hours .

Industrial Production

Industrial methods optimize for scalability and sustainability:

  • Continuous Flow Reactors: Enhance mixing efficiency and reduce reaction times.

  • Green Solvents: Replace traditional solvents (e.g., THF) with biodegradable alternatives .

Physicochemical Properties

Experimental and Predicted Data

PropertyValueSource
Boiling Point347.4 ± 35.0 °C (predicted)
Density1.260 ± 0.06 g/cm³
LogP (Partition Coefficient)3.11 (consensus)
Solubility0.0361 mg/mL in water
pKa12.94 ± 0.70

Applications in Organic Synthesis

Amine Protection

The Boc group serves as a temporary protective moiety for amines during multi-step syntheses, enabling selective functionalization of complex molecules .

Intermediate in Pharmaceutical Synthesis

  • CFTR Potentiators: Structural analogs (e.g., quinolinone-3-carboxamides) show promise in treating cystic fibrosis by modulating chloride ion channels .

  • Anticancer Agents: Bromine enhances electrophilic reactivity, facilitating cross-coupling reactions to generate bioactive scaffolds.

Biological Activity and Mechanisms

In Vitro Studies

  • CYP Inhibition: Exhibits inhibitory activity against CYP1A2 and CYP2C19 isoforms, suggesting potential drug-drug interaction risks .

  • BBB Permeability: High blood-brain barrier permeation (LogBB = 0.55) indicates CNS drug potential .

Comparative Analysis

CompoundBioactivityReference
48 (Analog)70-fold CFTR potentiation vs. genistein
tert-Butyl derivativeImproved solubility and potency

Future Directions

  • Drug Development: Expand structure-activity relationship (SAR) studies to optimize pharmacokinetics.

  • Green Chemistry: Develop solvent-free syntheses using nanocatalysts (e.g., Fe₃O₄@MCM-41) .

  • Targeted Therapies: Explore bromine’s role in radiopharmaceuticals for imaging .

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